

discovery and history of 3'-Hydroxy-3,9dihydroeucomin

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Compound of Interest

Compound Name: 3'-Hydroxy-3,9-dihydroeucomin

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An In-depth Technical Guide to 4'-Demethyl-3,9-dihydroeucomin (DMDHE)

A Note on Nomenclature: Initial inquiries for "3'-Hydroxy-3,9-dihydroeucomin" have led to the identification of the closely related and recently investigated compound, 4'-demethyl-3,9-dihydroeucomin (DMDHE). This guide will focus on the discovery, history, and technical details of DMDHE, the compound for which significant scientific data is available.

Executive Summary

This document provides a comprehensive technical overview of 4'-demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone recently identified as a potent natural bitter-masking agent. The discovery, spearheaded by a multi-institutional collaboration, marks a significant advancement in the field of taste modulation, particularly for applications in the food, beverage, and pharmaceutical industries. This guide details the history of its discovery, its physicochemical properties, and the experimental protocols utilized in its isolation, synthesis, and bioactivity assessment. Special emphasis is placed on its mechanism of action involving the bitter taste receptor TAS2R14. All data is presented to meet the needs of researchers, scientists, and drug development professionals.

Discovery and History

The discovery of the bitter-masking properties of 4'-demethyl-3,9-dihydroeucomin is a very recent development, published in September 2024 in the Journal of Agricultural and Food Chemistry. This finding was the culmination of a collaborative research project named



"SimLeap," which involved researchers from the University of Vienna, the Technical University of Munich, Symrise AG, and Bicoll GmbH[1][2].

The investigation originated from the screening of natural products for taste-modulating capabilities. The resin of the palm tree Daemonorops draco, commonly known as "Dragon's Blood," was identified as a promising source[2]. An activity-guided fractionation approach, combining sensory evaluations with in vitro cell-based assays, was employed to isolate the active compound[3]. This led to the identification of DMDHE as the key molecule responsible for the observed bitter-masking effects[2][3]. While the bitter-masking function is a new discovery, the compound itself has been previously isolated from other natural sources, such as plants of the genus Scilla (Asparagaceae).

Physicochemical and Spectroscopic Data

DMDHE is classified as a homoisoflavanone. Its structural and physical properties are summarized in the tables below.

Table 1: Physicochemical Properties of DMDHE

Property	Value	Reference
CAS Number	107585-77-3	[1]
Molecular Formula	C16H14O5	[1]
Molecular Weight	286.3 g/mol	[1]
Melting Point	103 - 104 °C	[1]
Appearance	Off-white solid	[3]

Table 2: Spectroscopic Data for DMDHE Characterization



Technique	Data	Reference
High-Resolution Mass Spectrometry (HRMS)	[M-H] ⁻ = 285.1026 m/z	[3]
¹ H NMR (DMSO-d ₆ , 600 or 400 MHz)	Data not fully available in search results. Performed and referenced to tetramethylsilane.	[3]
¹³ C NMR (DMSO-d ₆ , 600 or 400 MHz)	Data not fully available in search results. Performed.	[3]
Other 2D NMR	COSY, HSQC, and HMBC experiments were performed for full structural elucidation.	[3]

Biological Activity and Mechanism of Action

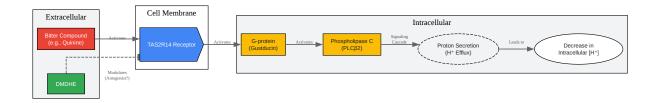
The primary biological activity of DMDHE is its ability to mask bitter tastes. The key quantitative findings from sensory and in vitro studies are presented below.

Table 3: Quantitative Bioactivity Data of DMDHE



Assay	Test Compound(s)	Result	Reference
Human Sensory Panel	D. draco extract (500 ppm) vs. Quinine (10 ppm)	-29.6 ± 6.30% reduction in perceived bitterness	[3]
Human Sensory Panel	DMDHE (100 ppm) vs. Quinine (10 ppm)	-14.8 ± 5.00% reduction in perceived bitterness	[3]
HGT-1 Cell-Based Assay	Quinine (10 ppm) vs. Control	10.5% reduction in intracellular proton concentration	[3]
HGT-1 Cell-Based Assay (TAS2R14 Knockout)	DMDHE in TAS2R14ko vs. wild- type cells	40.4 ± 9.32% reduction of the bitter- masking effect in knockout cells	[3]

The mechanism of action for DMDHE's bitter-masking effect has been linked to the G-protein coupled bitter taste receptor, TAS2R14. Experiments using a CRISPR-Cas9 knockout of the TAS2R14 gene in the HGT-1 cell line demonstrated a significant reduction in the bitter-masking efficacy of DMDHE, confirming the involvement of this specific receptor in its activity[3].



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TAS2R14 signaling pathway in HGT-1 cells and modulation by DMDHE.



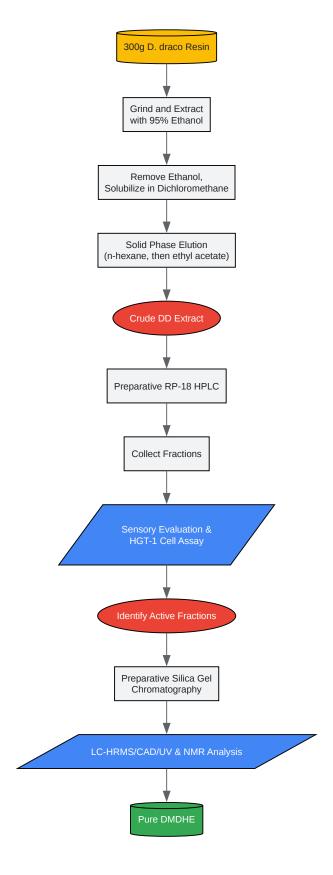
Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of DMDHE.

Activity-Guided Fractionation and Isolation

The isolation of DMDHE from Daemonorops draco resin followed a multi-step, activity-guided process.





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Workflow for the isolation of DMDHE from *Daemonorops draco* resin.



Protocol:

- Extraction: 300 g of D. draco resin was ground into a powder and extracted with 95% ethanol. The mixture was filtered to remove particulate matter[3].
- Solvent Exchange: The ethanol was removed from the filtrate, and the resulting residue was solubilized in dichloromethane[3].
- Initial Cleanup: The dichloromethane solution was loaded onto a solid-phase material and eluted sequentially with n-hexane and then ethyl acetate to yield the crude organic extract (DD)[3].
- Fractionation: The DD extract was subjected to preparative reverse-phase (RP-18) highperformance liquid chromatography (HPLC)[3].
- Activity Screening: The collected fractions were screened for bitter-masking activity using both human sensory panels (rating the bitterness of quinine) and the HGT-1 cell-based proton secretion assay[3].
- Purification: The most potent bitter-masking fractions were further purified using preparative silica gel chromatography[3].
- Identification: The purified active compound was identified as DMDHE through analysis by LC-HRMS/CAD/UV and 1D/2D NMR spectroscopy[3].

Synthesis of 4'-demethyl-3,9-dihydroeucomin (DMDHE)

DMDHE was synthesized on a gram-scale for comprehensive testing.

Protocol:

- Reaction Setup: A mixture of a chromen precursor (2.75 g, 0.97 mmol) in 50.0 mL of methanol was added to 10% Palladium on carbon (Pd/C, 500 mg, fresh and dry) under an argon atmosphere[3].
- Hydrogenation: The reaction vessel was degassed and charged with hydrogen gas (H₂) three times. The reaction was then heated to 30 °C and stirred under an H₂ atmosphere for 12 hours[3].



- Workup: The reaction mixture was filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate was concentrated under reduced pressure[3].
- Purification: The residue was purified by silica gel column chromatography using a dichloromethane/methanol gradient (from 50:1 to 30:1). The resulting product was further purified by trituration with hexane and co-evaporation with food-grade ethanol to afford pure, off-white DMDHE (2.28 g, 82% yield)[3].

Cell-Based Bitter Response Assay

This in vitro assay quantifies the bitter response by measuring changes in the intracellular pH of HGT-1 cells, which corresponds to TAS2R-dependent proton secretion.

Protocol:

- Cell Culture: Human gastric tumor (HGT-1) cells were cultured in appropriate media and seeded at a density of 100,000 cells per well in a black 96-well plate.
- Dye Loading: After 24 hours, the cells were stained with 3 μM of a pH-sensitive fluorescent dye (e.g., SNARF-1-AM) for 30 minutes under standard cell culture conditions (37 °C, 5% CO₂).
- Treatment: Cells were treated with the bitter compound (e.g., 10 ppm quinine) with or without the potential bitter-masking compound (e.g., 100 ppm DMDHE) for 10 minutes. A solvent control (e.g., DMEM) and a positive control (e.g., 1 mM histamine) were included.
- Fluorescence Measurement: The fluorescence intensity was measured using a plate reader at emission wavelengths of 580 nm and 640 nm following excitation at 488 nm.
- Data Analysis: The ratio of fluorescence intensities at the two wavelengths is used to
 calculate the intracellular pH. A decrease in intracellular proton concentration (increase in
 pH) indicates a bitter response due to proton secretion. The effect of the masking agent is
 quantified by its ability to counteract this change.

CRISPR-Cas9 Knockout of TAS2R14

To confirm the role of TAS2R14, a transient CRISPR-Cas9 transfection was performed to create knockout HGT-1 cells.



Protocol:

- Guide RNA Design: Guide RNAs targeting the TAS2R14 gene were designed.
- Transfection: HGT-1 cells were transfected with the CRISPR-Cas9 machinery (e.g., Cas9 protein and the specific guide RNAs).
- Efficacy Analysis: Transfection efficacy was determined using a Genomic Cleavage Detection Kit. The reported study achieved a genomic cleavage of 19%[3].
- Functional Assay: The transfected HGT-1 cells (TAS2R14ko) were then used in the cell-based bitter response assay as described above to measure the effect of DMDHE. The results were compared to wild-type (wt) HGT-1 cells to determine the reduction in the bitter-masking effect[3].

Conclusion and Future Directions

The discovery of 4'-demethyl-3,9-dihydroeucomin as a natural bitter-masking agent acting via the TAS2R14 receptor is a significant finding. The data and protocols presented in this guide offer a foundational resource for researchers in food science, pharmacology, and drug development. Future research should focus on elucidating the precise binding mode of DMDHE to TAS2R14, exploring its efficacy against a broader range of bitter compounds, and conducting comprehensive safety and toxicological studies to support its potential commercial applications. The scalable synthesis and potent activity of DMDHE make it a highly promising candidate for improving the palatability of foods, beverages, and oral medications.

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